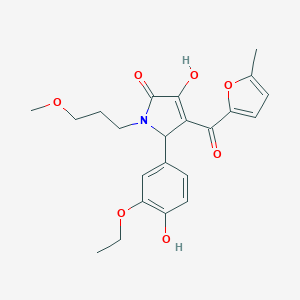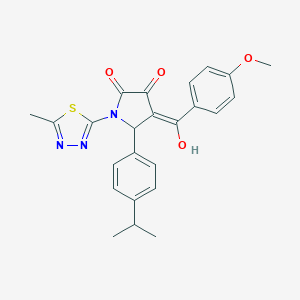![molecular formula C18H18N2O3 B265674 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexenone and benzoxazole, and its unique structure makes it a promising candidate for a wide range of research applications.
Wirkmechanismus
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is not fully understood, but it is believed to involve interactions with cellular proteins and other biomolecules. This compound has been shown to bind to certain types of proteins, which may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been shown to have a wide range of biochemical and physiological effects, including the ability to bind to certain types of proteins and other biomolecules. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide in lab experiments is its unique fluorescent properties, which make it an ideal candidate for use in imaging techniques. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide. One area of research involves the development of new imaging techniques and applications for this compound, including its use in live-cell imaging and other advanced microscopy techniques. Other potential directions for research include the development of new synthetic methods for producing this compound, as well as the investigation of its potential therapeutic applications in the treatment of various diseases and conditions. Overall, the unique properties of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide make it a promising candidate for a wide range of scientific research applications.
Synthesemethoden
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 5-ethyl-2-amino-benzoxazole with cyclohexenone in the presence of a suitable catalyst, followed by the addition of propanoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging cellular structures and processes. The unique properties of this compound make it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Eigenschaften
Produktname |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+ |
InChI-Schlüssel |
FIZIVWDRMLXRNE-QGOAFFKASA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)CC)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265592.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265598.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)